1,2,6-Trimethylphenanthrene

Description

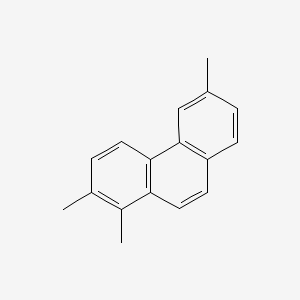

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-4-6-14-7-9-15-13(3)12(2)5-8-16(15)17(14)10-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWOJODOMFBVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=CC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697818 | |

| Record name | 1,2,6-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30436-55-6 | |

| Record name | 1,2,6-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 1,2,6 Trimethylphenanthrene

Environmental Compartments

Hydrospheric Distribution (e.g., surface water, groundwater, marine environments)

The presence of 1,2,6-trimethylphenanthrene in the hydrosphere is an indicator of contamination from various sources. While it is not commonly found in pristine water bodies, its detection in surface water, groundwater, and marine environments is often linked to anthropogenic activities.

Studies have occasionally reported the presence of this compound in surface water, although often at low or undetectable levels. maine.educore.ac.uk For instance, monitoring programs of ambient toxics in surface waters have included this compound in their analytical suites. maine.edu The presence of such polycyclic aromatic compounds (PACs) can be influenced by interactions between surface water and groundwater, which may act as a transport pathway. core.ac.uk

In marine environments, this compound has been identified as a contaminant, particularly in relation to shipping activities. chalmers.senih.gov Discharge water from exhaust gas cleaning systems, known as scrubbers, on ships has been recognized as a significant source of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, including this compound, into the marine environment. chalmers.senih.gov Research has focused on developing sensitive methods to detect and quantify these compounds in scrubber water to assess the environmental impact. nih.gov Furthermore, studies have investigated the metabolic fate of this compound in marine organisms, such as crabs, to understand its biological impact. researchgate.net

Pedospheric and Lithospheric Presence (e.g., soils, sediments)

This compound is frequently detected in soils and sediments, which are considered major environmental sinks for PACs. diva-portal.org Its presence in these matrices is often used to characterize and identify the sources of contamination, distinguishing between petrogenic (petroleum-related) and pyrogenic (combustion-related) origins. diva-portal.orgdiva-portal.org

Alkylated PAHs, including this compound, are significant components of petroleum and are thus found in soils contaminated by crude oil or its byproducts. diva-portal.orgresearchgate.net The proportion of alkylated PAHs to their parent compounds can be higher in petrogenic-sourced contamination compared to pyrogenic sources. diva-portal.orgdiva-portal.org For example, soils from former gasworks or sites with leaking oil boilers have shown the presence of this compound, indicating petrogenic contamination. diva-portal.orgdiva-portal.org

Research has been conducted to develop analytical methods for the accurate quantification of alkylated PAHs like this compound in environmental samples to better assess the risks associated with contaminated sites. researchgate.netusask.ca These compounds have been detected in various environmental compartments, including soils, rivers, and sediments. usask.ca

The following table summarizes the detection of this compound in different soil and sediment contexts as reported in various studies.

| Environment | Source of Contamination | Reference |

| Urban Soil | Background, Petrogenic, Pyrogenic | diva-portal.org |

| Industrial Site Soil | Leaking Oil Boiler | diva-portal.org |

| General Environment | Soils, Rivers, Sediments | usask.ca |

Anthropogenic Sources and Dissemination Pathways

Industrial Byproducts and Discharges

Industrial activities are a primary source of this compound in the environment. This compound can be a component of discharges from various industries. For example, it is listed as a substance to be analyzed in produced water from offshore oil and gas facilities, indicating its presence in these industrial waste streams. service.gov.uk The discharge of such effluents contributes to the contamination of marine environments. chalmers.seunit.no Specifically, scrubber water from ships, used to clean exhaust gases, has been identified as a significant source of this compound and other PAHs into the sea. chalmers.senih.gov

Pyrogenic Emissions (e.g., from combustion processes)

Pyrogenic processes, which involve the incomplete combustion of organic materials, are a major source of a wide range of PAHs, including their alkylated forms. diva-portal.orgdiva-portal.orgcopernicus.org While petrogenic sources are typically richer in alkylated PAHs, pyrogenic sources also contribute to their environmental presence. diva-portal.orgdiva-portal.org Biomass burning, such as forest fires and the use of biofuels, is a significant global source of various atmospheric pollutants, including PAHs. copernicus.org The composition of PACs in the environment is dependent on the source, with pyrogenic sources often containing a higher proportion of parent PAHs compared to their alkylated derivatives. usask.ca However, alkylated PAHs like this compound are still formed during these combustion processes. uit.noresearchgate.net

Waste Streams (e.g., electronic waste plastics)

A notable and emerging source of this compound is electronic waste (e-waste). diva-portal.org The plastic components of e-waste can contain a variety of chemical additives and contaminants, including PAHs. nswai.orgdiva-portal.org Studies analyzing the chemical composition of e-waste plastics have identified this compound as one of the leachable compounds. diva-portal.org The uncontrolled disposal and recycling of e-waste can lead to the release of these hazardous substances into the environment. nswai.orgresearchgate.net Research into the chemical recycling of mixed plastics from e-waste aims to recover valuable polymers while managing the removal of contaminants like this compound. mdpi.com

A study on the chemical makeup of a representative sample of waste from electrical and electronic equipment (WEEE) provided the following data on the concentration of this compound.

| Sample Replicate | Concentration (ng/g) |

| 1 | 18.3 |

| 2 | 13.4 |

| 3 | 15.8 |

| Source: diva-portal.org |

Food-Grade Plastics and Migration Studies

Concerns have been raised about the potential for chemicals to migrate from food packaging materials into food. dergipark.org.tricpe.innih.gov Studies have investigated the migration of polycyclic aromatic compounds (PACs), including this compound, from food-grade plastics. rsc.org Research has shown that various alkylated and non-alkylated PACs can migrate from plastics like polypropylene, polyethylene (B3416737), polycarbonate, and polyethylene terephthalate (B1205515) glycol into food simulants under conditions simulating refrigeration and microwave use. rsc.org While specific migration limits are set for certain intentionally added substances in plastics, the presence and migration of non-intentionally added substances like this compound are also a subject of study. dergipark.org.trproductip.com

The following table presents the mass of this compound that migrated from different types of food-grade plastics into a food simulant (oil) under refrigeration conditions over a period of 10 days.

| Plastic Type | Day 4 (ng) | Day 10 (ng) |

| Polypropylene | 0.8 ± 0.1 | 1.1 ± 0.1 |

| Polyethylene | 1.4 ± 0.2 | 1.9 ± 0.2 |

| Polycarbonate | 0.7 ± 0.1 | 1.0 ± 0.1 |

| Polyethylene Terephthalate Glycol | 0.6 ± 0.1 | 0.9 ± 0.1 |

| Source: rsc.org |

Geochemical Applications and Biomarker Significance of 1,2,6 Trimethylphenanthrene

Organic Matter Provenance and Input Assessment

The distribution and relative abundance of specific polycyclic aromatic hydrocarbons (PAHs), including 1,2,6-trimethylphenanthrene, in sedimentary organic matter serve as crucial molecular fossils, or biomarkers. These biomarkers provide valuable insights into the original sources of organic material, helping geochemists differentiate between terrestrial and marine inputs and identify contributions from specific types of organisms.

Differentiation of Terrestrial versus Marine Organic Matter Sources

The presence and relative concentrations of various alkylated phenanthrenes can indicate the type of environment where the organic matter originated. While some aromatic compounds are ubiquitous, certain isomers are more indicative of either terrestrial or marine settings. For instance, the ratio of the sum of naphthalenes to the sum of phenanthrenes (ΣNs/ΣPs) is often used, where lower values generally suggest a greater contribution from terrestrial sources. geoscienceworld.org Similarly, the presence of retene (B1680549), a derivative of abietane-type diterpenoids found in higher plants, is a strong indicator of terrestrial input. geoscienceworld.org

In contrast, a predominance of certain trimethylphenanthrene isomers can point towards a marine origin. For example, high concentrations of 1,7,8-trimethylphenanthrene have been observed in the organic matter of Vendian and Cambrian marine carbonate-shale deposits. geoscienceworld.org The distribution of trimethylphenanthrenes in oils and rock extracts has shown that the content of 1,2,8-trimethylphenanthrene (B48132) in marine-sourced oils and organic matter differs significantly from that in terrigenous oils, suggesting it can be derived from both bacterial hopanoids (marine) and terrigenous triterpenoids. geoscienceworld.org

Indicators of Specific Biogenic Precursors

Beyond a simple terrestrial versus marine distinction, specific isomers of trimethylphenanthrene and related compounds can point to contributions from particular groups of organisms.

Microbial Sources: Precursors from microbial sources, such as 1,2,2,5-tetramethyltetralin and 1,2,2,5,6-pentamethyltetralin, are thought to be precursors for 1,2,6-trimethylnaphthalene (B1616215). geologyscience.ru The presence of 1,2,6-trimethylnaphthalene in sediments is considered an indicator of a microbial source for the organic matter. geoscienceworld.org While not a direct precursor, this association within the broader group of alkylated naphthalenes and phenanthrenes highlights the utility of these compounds in source determination.

Higher Plants (Angiosperms vs. Gymnosperms): The input of higher plants into sedimentary organic matter can often be distinguished by specific biomarkers. researchgate.net For instance, 1,2,7-trimethylnaphthalene (B14753474) is widely considered a biomarker for angiosperms (flowering plants), as it is believed to derive from oleanane-type triterpenoids. geologyscience.ruresearchgate.netresearchgate.netcup.edu.cn Conversely, retene (1-methyl-7-isopropylphenanthrene) is a well-established biomarker for gymnosperms (conifers), originating from abietane-type diterpenoids. geologyscience.ruresearchgate.net The presence of 1,2,5-trimethylnaphthalene (B1617073) is also linked to gymnosperms, potentially deriving from precursors like agathic acid and communic acid. geologyscience.ruresearchgate.net The relative abundance of these and other related compounds can thus help to characterize the paleovegetation. researchgate.net

Thermal Maturity Assessment in Sedimentary Basins

As sedimentary organic matter is buried and subjected to increasing temperature over geological time, it undergoes a process of thermal maturation. The molecular structures of biomarkers like this compound and its isomers are systematically altered during this process. These predictable changes provide geochemists with powerful tools to assess the thermal maturity of source rocks and oils, which is critical for evaluating hydrocarbon generation potential.

Correlation with Established Maturity Parameters

The changes in aromatic hydrocarbon distributions show a strong correlation with other established thermal maturity indicators, most notably vitrinite reflectance (%Ro). geoscienceworld.orgias.ac.in Vitrinite reflectance is a measure of the percentage of light reflected from the surface of vitrinite, a maceral of coal derived from woody plant tissue. It is a primary method for determining the thermal maturity of sedimentary rocks.

Several maturity parameters based on alkylated phenanthrenes have been developed and show good correlation with vitrinite reflectance, particularly for organic matter derived from terrestrial sources (Type III kerogen). geologyscience.ruias.ac.in This correlation allows for the calculation of an equivalent vitrinite reflectance value from the aromatic hydrocarbon data, which is especially useful when vitrinite is scarce or absent in the rock sample. geologyscience.runih.gov

Isomerization Ratios as Geochemical Maturity Indices

During thermal maturation, less stable isomers of alkylated phenanthrenes are converted into more thermodynamically stable forms. geologyscience.ru This process of isomerization provides the basis for several widely used maturity indices.

For trimethylphenanthrenes (TMPs), the relative abundance of different isomers changes systematically with increasing maturity. In immature organic matter, certain isomers like 1,2,8-trimethylphenanthrene may be dominant. geoscienceworld.orgcapes.gov.br As maturity increases into the oil window, a more even distribution of trimethyl-substituted phenanthrenes is observed, with the content of the initially dominant isomer becoming commensurate with its other isomers. geoscienceworld.org This shift is due to the transformation of less stable isomers to more stable ones.

A key example is the Trimethylphenanthrene Ratio (TMPR), which can be defined in various ways but generally compares the concentration of more stable isomers to less stable ones. These ratios, along with those of methylphenanthrenes (MPI-1, MPI-2) and dimethylphenanthrenes (DMPR), provide a reliable indication of the thermal maturity level. researchgate.netau.dk

Table 1: Selected Trimethylphenanthrene Isomerization Ratios and Their Significance

| Ratio Name | Formula | Geochemical Significance |

|---|---|---|

| 1,2,8-TMP/1,1,7,8-TMHP | Ratio of 1,2,8-trimethylphenanthrene to 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene | Increases with growing thermal maturation as 1,1,7,8-TMHP is converted to 1,2,8-TMP, indicating the onset of the oil window. geoscienceworld.org |

| Relative abundance of 1,2,8-TMP | Abundance of 1,2,8-trimethylphenanthrene relative to other TMP isomers | Decreases with increasing maturity as it converts to more stable isomers. geoscienceworld.orgcapes.gov.br |

Application in Hydrocarbon Exploration and Generation Potential

The assessment of thermal maturity using trimethylphenanthrene and other aromatic hydrocarbon ratios is a cornerstone of modern hydrocarbon exploration. nih.gov By determining the maturity stage of a potential source rock, geochemists can predict whether it has generated oil, gas, or is still immature.

Identifying the Oil Window: The transition from immature organic matter, often dominated by specific precursor compounds, to a more equilibrated mixture of aromatic isomers signifies that the source rock has entered the "oil window"—the range of temperatures in which oil is generated. For example, the increase in the 1,2,8-TMP/1,1,7,8-TMHP ratio marks the achievement of the oil window in certain deposits. geoscienceworld.org

Assessing Generation Potential: The distribution of phenanthrene (B1679779) series compounds, including trimethylphenanthrenes, helps to define the extent of hydrocarbon generation. nih.govfrontiersin.org For instance, the relative concentrations of different alkylphenanthrenes can indicate whether a source rock is in the early, peak, or late stage of oil generation, or has passed into the gas generation window at very high maturities. nih.gov

Overmature Source Rocks: In cases of very high thermal maturity, many traditional biomarkers like steranes and hopanes become unreliable. nih.gov Aromatic hydrocarbons, due to their greater thermal stability, remain useful indicators for assessing maturity in these overmature rocks and oils, which are increasingly important exploration targets. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,8-trimethylphenanthrene |

| 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene |

| 1,2,7-trimethylnaphthalene |

| 1,2,5-trimethylnaphthalene |

| 1,2,2,5-tetramethyltetralin |

| 1,2,2,5,6-pentamethyltetralin |

| 1,2,6-trimethylnaphthalene |

| 1-methyl-7-isopropylphenanthrene (retene) |

| 1,7,8-trimethylphenanthrene |

| Phenanthrene |

| Naphthalene (B1677914) |

| Methylphenanthrene |

| Dimethylphenanthrene |

Paleoenvironmental Reconstruction Based on this compound Signatures

Scientific literature focusing specifically on This compound as a distinct biomarker for paleoenvironmental reconstruction is limited. Unlike more commonly cited polycyclic aromatic hydrocarbons (PAHs), such as certain steranes, hopanes, or even other alkylated phenanthrenes, a unique and widely accepted diagnostic role for the 1,2,6-isomer in interpreting past depositional environments has not been established.

However, these interpretations are generally applied to the TMP class as a whole or to other, more abundant or better-characterized isomers like 1,2,8-trimethylphenanthrene, which has been linked to both terrigenous (triterpenoids) and bacterial (hopanoids) sources. geoscienceworld.org

It is also important to distinguish this compound from its naphthalene analog, 1,2,6-trimethylnaphthalene (1,2,6-TMN) . The latter is sometimes cited in paleoenvironmental studies, where its presence is suggested to indicate a microbial source for the organic matter. geoscienceworld.org The ratio between 1,2,7-TMN (often derived from higher plant precursors) and 1,2,6-TMN has been proposed as an indicator to differentiate between terrestrial and marine organic matter inputs. geoscienceworld.org This specific application does not, however, extend to this compound based on current research.

Due to the lack of specific research findings, a data table detailing the application of this compound signatures for paleoenvironmental reconstruction cannot be generated. The compound is more commonly analyzed as part of a larger group of PACs for general source characterization or in environmental studies of contamination. fao.orgdiva-portal.org

Genesis and Transformation Mechanisms of 1,2,6 Trimethylphenanthrene

Biogeochemical Formation Pathways

The formation of 1,2,6-trimethylphenanthrene in the natural environment is a complex process rooted in the transformation of organic matter over geological timescales.

Aromatic hydrocarbons found in geological samples are often the result of the transformation of nonaromatic biological precursors, such as steroids and triterpenoids. geoscienceworld.org These precursors undergo changes during diagenesis and catagenesis, the processes of chemical and physical alteration of sediments at low and high temperatures and pressures, respectively. kemdikbud.go.id Specifically, phenanthrenes and their alkylated derivatives are believed to derive from the degradation of these natural precursors. geoscienceworld.org

Triterpenoids, which are common constituents of higher plants, can undergo a series of reactions including cyclization and dehydrogenation during diagenesis to form phenanthrene (B1679779) structures. geoscienceworld.org For example, the aromatization of oleanane-type triterpenoids is a known pathway for the formation of certain aromatic compounds. applicationwire.comnih.gov The initial biomolecules undergo multistage alterations, including the aromatization of saturated rings and subsequent dealkylation and isomerization, to form various aromatic hydrocarbons. sbras.ru This transformation of organic matter in sediments can lead to the formation of complex mixtures of aromatic compounds. geoscienceworld.org

The specific substitution pattern of methyl groups on the phenanthrene ring, as seen in this compound, is influenced by the structure of the original precursor molecule and the conditions of diagenesis and catagenesis.

Dehydrogenation is a key step in the formation of aromatic compounds from their cyclic, non-aromatic precursors. wikipedia.org This process involves the removal of hydrogen atoms, leading to the formation of double bonds and ultimately a stable aromatic ring system. wikipedia.orgaakash.ac.in In the context of this compound formation, precursor molecules like triterpenoids undergo dehydrogenation to achieve an aromatic structure. geoscienceworld.org

Diagenetic and Catagenetic Conversion from Natural Precursors (e.g., triterpenoids)

Anthropogenic Formation Processes (e.g., pyrosynthesis)

Human activities, particularly those involving the incomplete combustion of organic materials, contribute significantly to the formation of PAHs, including this compound. nih.govfrontiersin.org This process, known as pyrosynthesis, involves the thermal decomposition (pyrolysis) of organic matter into smaller, unstable fragments, which then recombine to form stable aromatic structures. nih.govfrontiersin.orghealthandenvironment.org

Pyrosynthesis occurs at high temperatures and in oxygen-deficient conditions. herts.ac.ukdiva-portal.org The initial organic materials are broken down into reactive radicals. nih.gov These radicals then undergo a series of reactions with alkenes, alkynes, and other aromatic molecules to build larger, more complex ring structures, leading to the formation of a wide range of PAHs. researchgate.net The tendency of hydrocarbons to form PAHs through pyrosynthesis follows the order: aromatics > cycloolefins > olefins > paraffins. herts.ac.uk

The specific types and quantities of PAHs produced depend on factors such as the type of fuel, the amount of available oxygen, and the combustion temperature. herts.ac.uk Lower temperature combustion, such as from burning wood, tends to produce lower molecular weight PAHs, while higher temperature processes, like the combustion of fossil fuels, generate higher molecular weight PAHs. diva-portal.org

Post-Depositional and Environmental Transformations

Once formed and deposited in the environment, this compound is not static. It can undergo further transformations through various chemical and biological processes. These post-depositional alterations can change its structure and environmental fate. geoscienceworld.orgmdpi.com

The distribution of alkylated PAHs, including isomers of trimethylphenanthrene, in sediments and crude oils is influenced by thermal maturation. au.dk During this process, complex chemical reactions such as isomerization, alkylation, and dealkylation occur. au.dk

Isomerization: This process involves the rearrangement of atoms within a molecule, leading to the formation of a different isomer. For trimethylphenanthrenes, this can mean the migration of methyl groups to different positions on the phenanthrene ring. researchgate.netsbras.ru The relative abundance of different isomers can change with increasing thermal maturity, as less stable isomers may convert to more thermodynamically stable forms. researchgate.netsbras.ru

Alkylation/Dealkylation: Alkylation is the addition of an alkyl group (like a methyl group) to a molecule, while dealkylation is its removal. researchgate.net At certain stages of maturation, highly alkylated PAHs can lose their alkyl groups, transforming into less alkylated compounds or the parent PAH. researchgate.net For instance, trimethylphenanthrenes could be demethylated to form dimethylphenanthrenes and methylphenanthrenes. acs.org Conversely, methylation reactions can also occur. au.dk These reactions are influenced by thermodynamic stability and can serve as indicators of the thermal maturity of organic matter. au.dk

The following table summarizes the key post-depositional reactions:

| Reaction Type | Description |

| Isomerization | Rearrangement of methyl groups on the phenanthrene ring, leading to different isomers. |

| Alkylation | Addition of methyl or other alkyl groups to the phenanthrene structure. |

| Dealkylation | Removal of methyl groups from the trimethylphenanthrene molecule. |

This compound, like other PAHs, can be broken down in the environment through various degradation processes.

Microbial Degradation: Many microorganisms, including bacteria and fungi, have the ability to degrade PAHs. mdpi.comagriscigroup.us This biodegradation is a crucial process for the natural attenuation of these pollutants. mdpi.com The efficiency of microbial degradation depends on several factors, including the chemical structure of the PAH, the environmental conditions, and the presence of suitable microbial populations. agriscigroup.us Alkylated PAHs, like this compound, can be more resistant to microbial attack than their non-alkylated counterparts due to steric hindrance from the methyl groups. vulcanchem.com However, some microbes can initiate the degradation of alkylated PAHs by oxidizing the methyl group. mdpi.comnih.gov The degradation can occur under both aerobic and anaerobic conditions. asm.org

Thermal Degradation: At very high temperatures, such as those encountered during advanced catagenesis or pyrolysis, PAHs can be thermally degraded. au.dk This can involve the breakdown of the aromatic structure itself. For instance, at very high pyrolysis temperatures, the breakdown of pyrobitumen can lead to the formation of trimethyl- and dimethyl-classes of phenanthrenes. au.dk

The following table outlines the primary environmental degradation pathways:

| Degradation Pathway | Description | Key Factors |

| Microbial Degradation | Breakdown by microorganisms like bacteria and fungi. | Presence of adapted microbes, oxygen availability, temperature, nutrient levels. |

| Thermal Degradation | Breakdown due to high temperatures. | Temperature, pressure, presence of catalysts. |

Analytical Methodologies for Characterization and Quantification of 1,2,6 Trimethylphenanthrene

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of 1,2,6-trimethylphenanthrene is its effective extraction from the sample matrix, such as soil, sediment, or biological tissues. cdc.gov This is often challenging due to the hydrophobic nature of PAHs, which causes them to bind strongly to organic matter in samples. oalib.com The goal is to isolate the target analytes from the bulk of the sample material.

Solvent extraction is a fundamental technique for recovering PAHs from solid samples. The choice of solvent and method depends on the sample matrix, contamination level, and desired efficiency. tandfonline.com

Soxhlet Extraction : This is a classic and widely used method, often serving as a benchmark for other techniques. nih.gov It involves the continuous washing of a solid sample with a distilled solvent in a specialized apparatus. While reliable, Soxhlet extraction is known to be time-consuming, labor-intensive, and requires large volumes of organic solvents. nih.gov For instance, extracting PAHs from a 10-gram soil sample can require over 150 mL of solvent and up to 24 hours of refluxing. nih.gov Common solvents include toluene, dichloromethane, and acetone-toluene mixtures. tandfonline.com

Ultrasound-Assisted Extraction (UAE) : Also known as sonication, this method uses high-frequency sound waves to agitate the sample in a solvent, enhancing the extraction process. nih.govresearchgate.net UAE is significantly faster than Soxhlet extraction and uses less solvent. The efficiency of UAE can be influenced by the solvent type; for example, an acetone–toluene mixture has shown good recoveries for uncontaminated soil, while an acetone–ethanolamine mixture was effective for highly contaminated soil. tandfonline.com

Other advanced methods include Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to speed up the process, and Supercritical Fluid Extraction (SFE), which employs a supercritical fluid like carbon dioxide, often with a modifier, as the solvent. tandfonline.comnih.govresearchgate.net ASE, in particular, has demonstrated excellent extraction efficiency for PAHs, with recoveries often comparable or superior to traditional methods. tandfonline.com

Table 1: Comparison of Common Extraction Techniques for PAHs

| Technique | Principle | Advantages | Disadvantages | Common Solvents |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solvent reflux and siphoning through a solid sample. nih.gov | High recovery, well-established, reliable. nih.gov | Time-consuming, large solvent volume, labor-intensive. nih.gov | Toluene, Dichloromethane, Hexane (B92381), Acetone. cdc.govtandfonline.com |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles, disrupting the sample matrix. researchgate.net | Fast, reduced solvent consumption, simple setup. oalib.comresearchgate.net | Efficiency can be matrix-dependent, potential for analyte degradation. oalib.com | Acetone-Toluene, Acetone-Ethanolamine. tandfonline.com |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi). researchgate.net | Rapid (15-30 min), low solvent use, automated. tandfonline.com | High initial equipment cost. tandfonline.com | Acetone-Toluene, Dichloromethane. tandfonline.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. researchgate.net | Provides cleaner extracts, environmentally friendly. nih.gov | Difficult to optimize, can have poor recovery for high molecular weight PAHs. tandfonline.comnih.gov | Carbon Dioxide (with modifiers like pentane (B18724) or methanol). cdc.govtandfonline.com |

Following extraction, the resulting solution contains not only the target PAHs like this compound but also a variety of other co-extracted compounds (e.g., lipids, humic substances, sulfur) that can interfere with subsequent analysis. cdc.govnih.gov A cleanup step is therefore essential to purify and fractionate the extract. cdc.gov

Column Chromatography : This is a widely used cleanup technique where the sample extract is passed through a column packed with an adsorbent material. cdc.gov Silica gel and alumina (B75360) are the most common adsorbents used for PAH analysis. cdc.govnih.gov The process separates compounds based on their polarity. A nonpolar solvent like hexane is used to elute aliphatic hydrocarbons, followed by a more polar solvent or solvent mixture (e.g., hexane:dichloromethane) to elute the aromatic fraction containing the PAHs. diva-portal.org For samples with high sulfur content, a column of activated copper may be used for desulfurization. cdc.govnih.gov

Solid-Phase Extraction (SPE) : SPE is a more modern and rapid alternative to traditional column chromatography. It utilizes small, disposable cartridges packed with a sorbent. mdpi.com The principle is similar to column chromatography, but SPE offers benefits such as reduced solvent consumption, faster processing times, and potential for automation. mdpi.com For PAH cleanup, silica-based or Florisil cartridges are often employed. nih.govepa.gov Dispersive solid-phase extraction (d-SPE) is a variation where the sorbent is added directly to the sample extract, agitated, and then separated by centrifugation, offering a very fast and simple cleanup. mdpi.com

Solvent Extraction (e.g., Soxhlet, Ultrasound-Assisted Extraction)

Chromatographic Separation Techniques

After extraction and cleanup, the purified PAH fraction is subjected to chromatographic separation to resolve individual compounds from the complex mixture.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most established and widely used technique for the analysis of PAHs, including alkylated derivatives like this compound. diva-portal.orgfao.org The separation is based on the partitioning of analytes between a gaseous mobile phase (typically helium) and a liquid or solid stationary phase within a long, thin capillary column. diva-portal.org

The key challenge in GC analysis of PAHs is the separation of isomers, which often have identical masses and similar chemical properties. diva-portal.org Specialized capillary columns, such as those with a PAH-selective stationary phase, are designed to optimize the separation of these isomeric compounds. diva-portal.org A study developing a method for 49 different PAHs and related compounds utilized a Select PAH column (30m x 0.25mm) to achieve separation, including the differentiation of this compound from other C3-phenanthrene isomers. diva-portal.org The temperature of the GC oven is programmed to increase gradually, allowing compounds to elute based on their boiling points and interaction with the stationary phase. diva-portal.org

Table 2: Example GC-MS Parameters for Alkylated PAH Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 7890A GC with 5975 MS | diva-portal.orgdiva-portal.org |

| Column | Select PAH (30m x 0.25mm, 0.15µm film thickness) | diva-portal.orgdiva-portal.org |

| Carrier Gas | Helium at a constant flow of 2 mL/min | diva-portal.org |

| Injection Mode | Splitless at 250°C | diva-portal.org |

| Oven Program | Initial 80°C (hold 1 min), ramp to 320°C at 6°C/min (hold 15 min) | researchgate.net |

| Detection Mode | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode | diva-portal.orgresearchgate.net |

| Target Ion (m/z) | 220 (for C3-phenanthrenes like this compound) | diva-portal.org |

High-performance liquid chromatography (HPLC) is another powerful technique for separating PAHs. advancechemjournal.comwikipedia.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. wikipedia.org For PAH analysis, reversed-phase HPLC is most common, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. advancechemjournal.com

HPLC is particularly useful for separating high molecular weight PAHs that are less volatile and thus less suited for GC. cdc.gov Detection is often accomplished using ultraviolet (UV) or fluorescence detectors. nih.gov Fluorescence detection is highly sensitive and selective for many PAHs, but not all PAHs fluoresce, such as acenaphthylene. nih.govfda.gov The use of multiwavelength fluorescence detection can help quantify a broader range of parent and alkylated PAHs. fda.gov

Gas Chromatography (GC)

Detection and Identification Techniques

The final step is the detection, identification, and quantification of this compound after it has been separated by chromatography.

Mass Spectrometry (MS) : This is the most definitive detection method when coupled with GC. The MS detector ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). diva-portal.org For this compound, the molecular ion has an m/z of 220. diva-portal.org By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the detector can be set to look for this specific ion, providing high sensitivity and selectivity and filtering out interferences from other co-eluting compounds. researchgate.net This allows for reliable quantification even at very low concentrations.

Fluorescence Detection (FLD) : Used with HPLC, FLD is extremely sensitive for fluorescent aromatic compounds. researchgate.net The technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. fda.gov While highly sensitive, its applicability is limited to compounds that exhibit fluorescence. nih.gov

Flame Ionization Detection (FID) : This is a common detector for GC that is robust and has a wide linear range. It combusts the organic compounds eluting from the column in a hydrogen flame, producing ions that generate a current proportional to the amount of carbon present. While it can quantify the total hydrocarbon content, it is not selective and cannot definitively identify compounds on its own, relying solely on retention time for tentative identification. nih.govnih.gov

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS, LC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of this compound and other volatile and semi-volatile PAHs. up.ac.za The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For analysis by GC-MS, an Agilent 7890A gas chromatograph coupled to a 5975 low-resolution mass spectrometer with electron ionization (EI) at 70 eV is a typical instrumental setup. nih.gov

Liquid chromatography (LC) coupled with mass spectrometry, including tandem MS (LC-MS/MS), is also employed, particularly for analyzing PAH metabolites or in complex matrices where derivatization is not desired. nih.gov Techniques like LC-MS/MS operating in negative ion mode have been used to detect metabolites of other alkylated phenanthrenes, such as O-monosulfonated-retene-catechols. nih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆ | scbt.com |

| Molecular Weight | 220.31 | scbt.com |

| Accurate Mass | 220.1252 | lgcstandards.com |

| Primary Ionization Technique | Electron Ionization (EI) at 70 eV | nih.gov |

| Molecular Ion (M+) | m/z 220 | researchgate.net |

| Expected Primary Fragment | m/z 205 (Loss of -CH₃) | Inference |

Spectroscopic Methods (e.g., Ultraviolet, Fluorescence Detection)

Spectroscopic methods, particularly those based on ultraviolet (UV) absorption and fluorescence, are widely used for the detection of PAHs due to their aromatic nature. nih.govnih.gov These methods are often coupled with high-performance liquid chromatography (HPLC) for quantitative analysis.

PAHs absorb UV light due to π→π* electronic transitions in their conjugated ring systems. stanford.edu While a specific UV absorption maximum (λmax) for this compound is not prominently cited in the reviewed literature, related alkylated phenanthrenes show strong absorption in the 255-259 nm range. nih.govnih.gov

Fluorescence detection is highly sensitive and selective for many PAHs. A molecule absorbs a photon at an excitation wavelength (λex) and, after a brief excited state lifetime, emits a photon at a longer, lower-energy emission wavelength (λem). nih.gov This technique is particularly valuable for differentiating isomers that may co-elute chromatographically. For related compounds like 1-methylphenanthrene (B47540) and retene (B1680549) (a C4-phenanthrene), typical HPLC-fluorescence detection conditions use excitation wavelengths around 254-259 nm and emission wavelengths near 369-370 nm. nih.govnih.gov It is expected that the optimal wavelengths for this compound would be within a similar range. The pairing of excitation-emission matrices (EEMs) with parallel factor analysis (PARAFAC) has been shown to be a powerful method for identifying and quantifying phenanthrene (B1679779) and its transformation products without extensive sample preparation. nih.gov

| Compound | Detection Method | Wavelength (nm) | Source |

|---|---|---|---|

| 1-Methylphenanthrene | HPLC-UV | λmax = 255 | nih.gov |

| HPLC-Fluorescence | λex = 254 / λem = 369 | nih.gov | |

| Retene (1-Methyl-7-isopropyl-phenanthrene) | HPLC-UV | λmax = 258 | nih.gov |

| HPLC-Fluorescence | λex = 259 / λem = 370 | nih.gov |

Quantitative Analysis and Method Validation

To ensure that analytical results are reliable, methods for quantifying this compound must be thoroughly validated. This involves establishing robust calibration strategies and determining key performance metrics such as detection limits, precision, and accuracy.

Calibration Strategies (e.g., stable isotope dilution)

Quantitative analysis is typically performed using an internal standard calibration method. nih.gov This involves creating a multi-point calibration curve by analyzing standards containing known concentrations of the target analyte and a constant concentration of an internal standard. nih.gov

Stable isotope dilution (SID) is considered a gold-standard calibration strategy for GC-MS and LC-MS analysis. This technique involves adding a known amount of a stable, isotopically-labeled version of the target analyte (e.g., phenanthrene-d₁₀ for phenanthrene) to the sample prior to extraction and analysis. nist.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can effectively correct for losses during sample preparation and for matrix-induced signal suppression or enhancement, leading to highly accurate quantification.

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For GC-MS/MS methods, the LOD can be determined by identifying a peak series with a signal-to-noise ratio greater than 3:1, and the LOQ can be set as three times the background concentration found in a matrix blank. nih.gov In a study analyzing a group of C3-phenanthrenes, the LODs were reported to be in the range of 1.0 to 5.0 µg/L and LOQs from 2.0 to 16 µg/L. researchgate.net

| Parameter | Typical Range / Value | Method | Source |

|---|---|---|---|

| LOD (C3-Phenanthrenes) | 1.0 - 5.0 µg/L | GC-MS | researchgate.net |

| LOQ (C3-Phenanthrenes) | 2.0 - 16 µg/L | GC-MS | researchgate.net |

| Calibration Curve Correlation (r²) | > 0.99 | GC-MS | researchgate.net |

Precision and Accuracy Assessment of Analytical Methods

Precision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (RSD). Accuracy is the closeness of a measured value to the true value and is typically assessed through spike recovery experiments or the analysis of certified reference materials (CRMs).

For methods analyzing alkylated PAHs, acceptable accuracy for spike recoveries is often within a range of 60% to 130%. nih.gov One study analyzing alkylated phenanthrene homologs reported recoveries between 87% and 128%. nih.gov The analysis of CRMs, such as those from the National Institute of Standards and Technology (NIST), is a crucial step in assessing method accuracy. nist.gov For instance, a Certificate of Analysis for a this compound standard material states a purity of >97% as determined by Thin-Layer Chromatography (TLC), which ensures the accuracy of the calibration standards themselves. scbt.com

Synthetic Chemistry and Experimental Reactions of 1,2,6 Trimethylphenanthrene

Laboratory Synthesis Approaches

The laboratory synthesis of 1,2,6-trimethylphenanthrene, a specific polycyclic aromatic hydrocarbon (PAH), is achieved through various strategic approaches that are also applicable to a wide range of phenanthrene (B1679779) derivatives and other PAHs. These methods often involve the construction of the core three-ring phenanthrene skeleton followed by the introduction or modification of substituent groups.

Total Synthesis of Phenanthrene Derivatives

The total synthesis of phenanthrene derivatives is a cornerstone of organic chemistry, with several established methods. A classic and widely used route is the Haworth synthesis , which involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride (B1165640). quimicaorganica.org This is followed by a series of reduction, cyclization, and aromatization steps to yield the phenanthrene core. quimicaorganica.org Another prominent method is the Bardhan-Sengupta phenanthrene synthesis . This process utilizes a tethered cyclohexanol (B46403) group and involves an electrophilic aromatic substitution, followed by dehydrogenation using selenium to aromatize the newly formed rings. wikipedia.org

The Mallory reaction , a photochemical cyclization of stilbene (B7821643) derivatives, is also a highly effective method for creating the phenanthrene framework. mdpi.comrsc.orgnih.gov This reaction is particularly well-suited for laboratory-scale synthesis. academie-sciences.fr More contemporary approaches often employ transition metal-catalyzed reactions, which offer high efficiency and step economy. researchgate.net For instance, palladium-catalyzed domino reactions have been developed for the one-pot synthesis of phenanthrene derivatives from aryl iodides and other starting materials. beilstein-journals.org Iron(III)-catalyzed carbonyl-olefin metathesis reactions also provide a newer, environmentally benign strategy. nih.gov

Table 1: Key Methodologies for the Total Synthesis of Phenanthrene Derivatives

| Synthesis Method | Key Features | Starting Materials (Examples) |

|---|---|---|

| Haworth Synthesis | Friedel-Crafts acylation followed by cyclization and aromatization. | Naphthalene, Succinic anhydride quimicaorganica.org |

| Bardhan-Sengupta Synthesis | Electrophilic aromatic substitution with a tethered cyclohexanol, followed by dehydrogenation. wikipedia.org | Aromatic compound, Cyclohexanol derivative wikipedia.org |

| Mallory Reaction (Photocyclization) | Photochemical cyclization of stilbene derivatives. mdpi.comrsc.orgnih.gov | Stilbene derivatives academie-sciences.fr |

| Palladium-Catalyzed Domino Reaction | One-pot synthesis involving C-H activation and other steps. beilstein-journals.org | Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene beilstein-journals.org |

| Iron(III)-Catalyzed Carbonyl-Olefin Metathesis | Environmentally benign approach using an iron catalyst. nih.gov | Olefins, Aryl-ketones or aryl-aldehydes nih.gov |

Specific Routes to this compound and Related Isomers

The synthesis of specifically substituted phenanthrenes like this compound often requires multi-step procedures to control the regiochemistry of the methyl groups. While direct synthesis routes for this compound are not extensively detailed in readily available literature, the principles of synthesizing other trimethylphenanthrene isomers can be applied. For example, the synthesis of 1:2:7-, 1:3:7-, and 1:6:7-trimethylphenanthrenes has been reported, highlighting the complexity of achieving specific substitution patterns. rsc.org

One common strategy involves the synthesis of a substituted stilbene precursor, which is then subjected to photocyclization. For instance, the synthesis of 4,7-dimethoxy-1,3,6-trimethylphenanthrene has been achieved through the photolysis of a corresponding trans-stilbene (B89595) derivative. acs.org The synthesis of various dimethylated phenanthrenes as single isomers has also been accomplished using Directed ortho Metalation (DoM) strategies, which could potentially be extended to trimethylated derivatives. uis.no

Isomers of trimethylphenanthrene, such as 1,2,4-trimethylphenanthrene (B1615939) and 1,2,8-trimethylphenanthrene (B48132), have also been synthesized and are commercially available. molbase.com The synthesis of these isomers often involves similar multi-step strategies to ensure the correct placement of the methyl groups on the phenanthrene core.

Synthetic Methodologies for Related Polycyclic Aromatic Hydrocarbons

The synthetic toolbox for PAHs is extensive and provides various methods that could be adapted for the synthesis of this compound. Modern synthetic methods often focus on efficiency and the ability to introduce diverse functional groups.

Palladium-catalyzed [3+3] annulation is a newer method for constructing PAHs from smaller aromatic fragments, such as boronic esters and dibrominated aromatics. rsc.org This approach allows for the modular assembly of complex PAH structures. Another innovative approach is the acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes, which can yield sterically hindered phenanthrenes. rsc.org

Furthermore, methods for synthesizing heteroatom-containing PAHs are also being developed, which expand the diversity of accessible PAH structures. google.com These advanced synthetic strategies often provide greater control over the final structure and allow for the creation of novel materials with unique properties.

Chemical Reactivity and Transformations under Controlled Conditions

The chemical reactivity of this compound, like other PAHs, is dictated by the electron-rich nature of its aromatic system. Reactions typically occur at specific positions on the phenanthrene core, influenced by the directing effects of the methyl groups.

Oxidation Reactions

The oxidation of phenanthrene and its derivatives is a well-studied area of its reactivity. The most reactive site for oxidation on the parent phenanthrene molecule is the 9,10-bond, often referred to as the "K-region," due to its more olefinic character. acs.org Oxidation of phenanthrene with agents like chromium(VI) oxide or potassium permanganate (B83412) typically yields phenanthrene-9,10-dione. numberanalytics.com Peracids can be used to form phenanthrene-9,10-epoxide. numberanalytics.com

For alkylated phenanthrenes, such as this compound, the presence of alkyl groups can influence the site of oxidation. Studies have shown that alkyl substitution can shift the oxidative metabolism from the aromatic ring to the alkyl side chain. nih.gov In biological systems, PAHs are metabolized by P450 enzymes through oxidation to form potentially carcinogenic metabolites. diva-portal.org The specific oxidation products of this compound under controlled laboratory conditions would likely involve oxidation at the 9,10-position to form a quinone or epoxide, as well as potential oxidation of the methyl groups.

Table 2: Common Oxidation Reactions of Phenanthrene

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Chromium(VI) oxide | Phenanthrene-9,10-dione | numberanalytics.com |

| Potassium permanganate | Phenanthrene-9,10-dione | numberanalytics.com |

| Peracids | Phenanthrene-9,10-epoxide | numberanalytics.com |

| Ozone | Diphenylaldehyde | wikipedia.org |

Alkylation and Dealkylation Reactions

Alkylation and dealkylation reactions are important transformations for modifying the structure of phenanthrene and its derivatives. Friedel-Crafts alkylation of phenanthrene with tert-butyl alcohol or tert-butyl chloride can lead to the formation of various tert-butylated phenanthrenes, with the substitution pattern depending on the catalyst used. osti.gov

Dealkylation, the removal of alkyl groups, can occur under certain conditions, particularly at high temperatures. researchgate.net In geochemical contexts, the dealkylation of alkylated PAHs is a process that occurs during the thermal maturation of organic matter. sbras.ruau.dk This process can lead to the formation of less alkylated or parent PAHs. researchgate.net For this compound, dealkylation would result in the formation of dimethylphenanthrenes, methylphenanthrenes, and ultimately, phenanthrene itself. The relative stability of different isomers often dictates the final product distribution in these reactions.

Isomerization Studies

The isomerization of alkylphenanthrenes, including this compound, is a significant reaction in both geochemical processes and synthetic chemistry. These reactions involve the rearrangement of the positions of the alkyl groups on the phenanthrene nucleus, typically driven by thermal stress and catalytic activity, leading to a mixture of isomers. The distribution of these isomers is often dictated by their relative thermodynamic stabilities.

Detailed Research Findings

Research into the isomerization of alkylphenanthrenes has largely been driven by its importance in organic geochemistry as an indicator of the thermal maturity of sediments and crude oils. acs.orgnih.govresearchgate.net During catagenesis, the thermal alteration of organic matter, less stable isomers of alkylphenanthrenes are progressively converted into more stable configurations. nih.gov This process is understood to involve the migration of alkyl groups, primarily through acid-catalyzed 1,2-methyl shifts. researchgate.net

Experimental studies have successfully replicated these geological processes under laboratory conditions, providing insight into the reaction mechanisms and the factors that control them. While specific experimental data on the isomerization of this compound is scarce, studies on closely related compounds, such as monomethylphenanthrenes, offer a clear model for the expected behavior.

In a key study, individual isomers of methylphenanthrene (MP) were heated in the presence of a clay catalyst, Na-montmorillonite, at temperatures ranging from 250°C to 400°C. oup.com The experiments demonstrated that each isomer, including those with methyl groups in less stable positions, readily underwent rearrangement to produce a mixture of 1-, 2-, 3-, and 9-methylphenanthrene. oup.com Control experiments conducted without the catalyst showed no isomerization even at 500°C, highlighting the crucial role of acid catalysis in facilitating the reaction at lower temperatures. oup.com The formation of a mixture of isomers from a single starting isomer confirms that the reaction proceeds towards a thermodynamic equilibrium.

Theoretical studies using quantum chemical calculations support these experimental findings. Acid catalysis has been shown to significantly lower the activation energy barriers for methyl shifts. For instance, the calculated energy barrier for the isomerization of 1-methylphenanthrene (B47540) to the more stable 2-methylphenanthrene (B47528) is 22.5 kcal/mol, a value that is consistent with transformations observed in natural settings. researchgate.net

The choice of catalyst is critical. Besides clay minerals like montmorillonite, zeolites such as HY and H-MSY-T, often loaded with a noble metal like platinum, are effective for the hydroisomerization of phenanthrene and its derivatives. mdpi.comscilit.com These bifunctional catalysts possess both acidic sites for isomerization and metal sites for hydrogenation/dehydrogenation, which can lead to complex reaction networks including ring-opening and cracking, especially at higher temperatures. mdpi.commdpi.com

The general principle observed is that substituents in the α-positions (e.g., at carbons 1, 4, 5, 8) are less stable than those in the β-positions (e.g., at carbons 2, 3, 6, 7) due to greater steric hindrance. Therefore, isomerization reactions tend to favor the formation of β-substituted isomers. For trimethylphenanthrenes, this would imply that isomers with methyl groups at positions like 1, 4, or 9 would tend to isomerize towards more stable configurations, such as those with substitutions at the 2, 3, 6, or 7 positions. The this compound molecule itself contains both α- (position 1) and β- (positions 2 and 6) substitutions. Under isomerization conditions, it would be expected to be part of an equilibrium mixture with other trimethylphenanthrene isomers.

Interactive Data Tables

Table 1: Experimental Conditions for Catalytic Isomerization of Methylphenanthrenes

This table summarizes the experimental parameters from a study on the isomerization of methylphenanthrene isomers, which serves as a model for the isomerization of trimethylphenanthrenes.

| Parameter | Value | Source |

| Substrates | 1-MP, 2-MP, 3-MP, 9-MP | oup.com |

| Catalyst | Na-montmorillonite | oup.com |

| Temperature Range | 250, 300, 350, 400 °C | oup.com |

| Reaction Vessel | Degassed sealed glass tube | oup.com |

| Outcome | Rearrangement to a mixture of 1-, 2-, 3-, and 9-MP | oup.com |

| Control | No isomerization at 500°C without catalyst | oup.com |

Table 2: Calculated Activation Energies for Acid-Catalyzed Methylphenanthrene Isomerization

This table presents theoretical activation energies for key isomerization pathways, illustrating the energetic favorability of certain methyl shifts.

| Isomerization Pathway | Activation Energy (kcal/mol) | Source |

| 4-Methylphenanthrene → 3-Methylphenanthrene | 15.1 | researchgate.net |

| 1-Methylphenanthrene → 2-Methylphenanthrene | 22.5 | researchgate.net |

| 3-Methylphenanthrene → 2-Methylphenanthrene | 30.2 | researchgate.net |

| 9-Methylphenanthrene → 1-Methylphenanthrene | 39.7 | researchgate.net |

Advanced Research Directions and Interdisciplinary Studies Involving 1,2,6 Trimethylphenanthrene

Isomeric Specificity in Geochemical and Environmental Processes

The distribution and relative abundance of trimethylphenanthrene (TMP) isomers, including 1,2,6-trimethylphenanthrene, in geological samples like crude oil and source rocks provide critical information for geochemical analysis. frontiersin.org The specific arrangement of methyl groups on the phenanthrene (B1679779) skeleton is not random; it is influenced by the original organic source material, the depositional environment, and the thermal maturity of the sediment. frontiersin.orgau.dk

In geochemistry, aromatic hydrocarbons are valuable biomarkers because they are more resistant to biodegradation than their saturated counterparts. frontiersin.org The pattern of TMP isomers can serve as a molecular fingerprint to correlate oils with their source rocks, interpret the type of organic matter input (e.g., terrestrial higher plants vs. marine aquatic organisms), and assess the thermal history of a petroleum basin. frontiersin.orggeoscienceworld.org For instance, certain TMP isomers are considered indicators of terrestrial organic matter, while others suggest a marine origin. kemdikbud.go.id

As organic matter matures under geological heat and pressure, complex chemical reactions occur, including methylation, demethylation, and rearrangement of alkyl groups. au.dk These processes lead to a predictable shift in the distribution of TMP isomers, favoring the formation of more thermodynamically stable structures. acs.org For example, isomers with methyl groups in the more stable β-positions (like C-2, C-3, C-6, C-7) tend to become more abundant relative to those in the α-positions (C-1, C-4, C-5, C-8) with increasing maturity. acs.org The low content of trimethylphenanthrenes in some mature samples may be due to demethylation, which forms phenanthrene and its methyl and dimethyl derivatives. acs.org The specific ratios between different TMP isomers are sometimes used to create maturity indices, complementing other methods like vitrinite reflectance. geoscienceworld.org

Table 1: Geochemical Significance of Select Trimethylphenanthrene (TMP) Isomers This table provides examples of how different TMP isomers are used as indicators in geochemical studies.

| Isomer | Geochemical Significance | Primary Source Indication |

|---|---|---|

| 1,2,8-Trimethylphenanthrene (B48132) | Can be a derivative of both triterpenoids and hopanoids, making it a versatile biomarker. geoscienceworld.org Its relative abundance can differ significantly between marine and terrigenous source materials. geoscienceworld.org | Terrigenous (from triterpenoids) and Bacterial (from hopanoids) geoscienceworld.org |

| 1,7-Dimethyl- and 2,6-Dimethylphenanthrene | Often used in maturity parameter calculations (Methylphenanthrene Index, MPI). While not trimethylated, their stability and formation are related to the same geochemical processes. | General indicator of thermal maturity |

| Retene (B1680549) (1-methyl-7-isopropylphenanthrene) | A key biomarker derived from abietic acid, a resin component in conifers. frontiersin.org | Terrestrial higher plants (conifers) frontiersin.org |

| Various β-substituted TMPs (e.g., 2,3,6- and 2,3,7-TMP) | Considered to be among the most thermodynamically stable isomers. Their relative increase can indicate high thermal maturity. geoscienceworld.org | Maturity Indicator |

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.

The distribution of isomers in a system at equilibrium is governed by their relative thermodynamic stabilities. hypercubeusa.com Computational methods, such as those based on density functional theory (DFT) or high-level composite methods, can be used to calculate the energies and enthalpies of formation for a series of isomers. cup.edu.cnnih.gov By comparing these calculated values, scientists can predict the relative abundance of each isomer under conditions of thermodynamic control. hypercubeusa.com

For complex isomer groups like the trimethylphenanthrenes, thermodynamic calculations are invaluable. Research has focused on calculating the formation enthalpies for dozens of possible TMP isomers to identify the most stable structures. geoscienceworld.org These studies have confirmed that isomers with β-type methyl substitutions (e.g., 2,3,6- and 2,3,7-TMP) are generally more stable than those with α-type substitutions. geoscienceworld.org This theoretical finding aligns with geochemical observations where the proportion of these stable isomers increases with the thermal maturity of crude oils and rock extracts. geoscienceworld.org Such computational models can predict which isomers are most likely to be found in natural samples, helping to guide the synthesis of analytical standards for geochemical research. scispace.com

Table 2: Conceptual Comparison of Isomer Stability This table illustrates the general principles of how structural features, predicted by computational modeling, affect the thermodynamic stability of aromatic isomers.

| Isomer Type | Structural Feature | Predicted Relative Thermodynamic Stability | Reasoning |

|---|---|---|---|

| α-Substituted (e.g., 1-methyl) | Methyl group adjacent to a "bay region" or other methyl groups. | Less Stable | Increased steric hindrance and intramolecular strain. |

| β-Substituted (e.g., 2-methyl) | Methyl group in a less sterically crowded position. | More Stable | Reduced steric strain, leading to a lower overall energy state. |

| Highly Clustered | Multiple methyl groups on adjacent carbons. | Generally Less Stable | Significant steric repulsion between adjacent alkyl groups. |

| Dispersed | Methyl groups are far apart on the aromatic skeleton. | Generally More Stable | Minimized intramolecular repulsion. |

Polycyclic aromatic hydrocarbons (PAHs) are released into the atmosphere from combustion processes and can undergo long-range transport, posing risks to regions far from their source. nih.govresearchgate.net Atmospheric chemistry transport models (CTMs) are sophisticated computational tools used to simulate the fate and distribution of PAHs like phenanthrene and its alkylated derivatives. acs.orgtib.eu

Global and regional models such as GEOS-Chem and WRF-Chem-PAH have been developed to study these processes. nih.govtib.eu These models incorporate several key components:

Emissions Inventories: Data on the sources of PAHs, such as biomass burning and fossil fuel combustion. acs.org

Transport: Simulation of atmospheric movement driven by meteorological data (e.g., wind speed and direction). researchgate.net

Gas-Particle Partitioning: Modeling how PAHs are distributed between the gas phase and atmospheric particles (aerosols), which is highly dependent on the compound's volatility and ambient temperature. acs.org

Deposition and Degradation: Simulating removal from the atmosphere via wet (rain, snow) and dry deposition, as well as chemical degradation through reactions with atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). nih.govtib.eu

While many models focus on a representative set of parent PAHs (e.g., phenanthrene, pyrene, benzo[a]pyrene) to cover a range of volatilities, the underlying principles and model frameworks are directly applicable to alkylated PAHs such as this compound. acs.orgtandfonline.com These models are crucial for understanding how pollutants are transported to remote ecosystems like the Arctic and for informing international regulations on persistent organic pollutants (POPs). nih.govacs.org

Thermodynamic Stability Modeling of Isomers

Broader Interdisciplinary Contributions (e.g., links to astrochemistry, if applicable)

The study of PAHs, including trimethylphenanthrene, transcends terrestrial environmental science and geochemistry, contributing to the field of astrochemistry. Astrochemistry investigates the abundance and reactions of molecules in the universe, from molecular clouds to the formation of solar systems. wikipedia.orgprinceton.edu

PAHs are considered to be among the most abundant and widespread complex organic molecules in the cosmos. wikipedia.orgaanda.org They are detected in various extraterrestrial materials and environments:

Meteorites: Analysis of carbonaceous chondrite meteorites, such as the Allende meteorite, has revealed the presence of a diverse suite of PAHs, including trimethylphenanthrene. acs.org The isotopic composition of these molecules confirms their extraterrestrial origin. wikipedia.org

Interstellar Medium (ISM): PAHs are believed to be carriers of the Unidentified Infrared Emission (UIE) bands, a series of spectral features observed in many astronomical objects, which points to their significant presence in the gas and dust between stars. leidenuniv.nl

Protoplanetary Disks and Exoplanet Atmospheres: Theoretical models suggest that PAHs can form in the hot, carbon-rich environments around dying stars and in the atmospheres of exoplanets. wikipedia.orgaanda.org Their presence could significantly influence the chemical and physical evolution of these environments. aanda.org

The study of this compound and its isomers in meteorites provides a tangible link between laboratory analysis and the broader questions of cosmic carbon chemistry and the origins of complex organic matter in the solar system. mdpi.com This interdisciplinary connection underscores the fundamental importance of understanding the formation, stability, and distribution of these aromatic compounds across vastly different environments.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 1,2,6-trimethylphenanthrene in complex environmental samples?

- Methodological Answer : Gas chromatography coupled with single quadrupole mass spectrometry (GC-MS) or time-of-flight mass spectrometry (GC-TOFMS) is widely used. Key steps include:

- Chromatographic optimization : Use a polar capillary column (e.g., DB-5MS) to resolve co-eluting compounds like retene, which can dominate in wildfire-impacted samples .

- Mass spectral validation : Compare fragmentation patterns (e.g., molecular ion m/z 220) with reference spectra. Deconvolute overlapping peaks using software tools to distinguish this compound from structural analogs .

- Quantification : Employ isotope-labeled internal standards to correct for matrix effects in lichen or particulate matter samples .

Q. How can researchers differentiate this compound from other methylated phenanthrenes during structural analysis?

- Methodological Answer :

- Comparative mass spectrometry : Analyze key fragment ions (e.g., m/z 237 and 252 in this compound vs. m/z 252 and 266 in 1,2,8-trimethylphenanthrene) .

- Retention indices : Compare experimental retention times with published indices for C₃-phenanthrenes. For example, this compound elutes earlier than retene under optimized GC conditions .

- Nuclear magnetic resonance (NMR) : Use ¹H and ¹³C NMR to resolve positional isomerism, focusing on methyl group coupling patterns in aromatic regions .

Advanced Research Questions

Q. What experimental strategies address co-elution challenges when analyzing this compound in environmental samples?

- Methodological Answer :

- Two-dimensional GC (GC×GC) : Enhances separation efficiency by coupling two columns with orthogonal polarities, reducing co-elution with retene and other C₃/C₄ phenanthrenes .

- Selective ion monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 220 for this compound) to minimize interference from co-eluting compounds .

- Machine learning-based deconvolution : Apply algorithms to untangle overlapping peaks in complex chromatograms, validated via spike-and-recovery experiments .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Friedel-Crafts alkylation : Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature gradients) to control methyl group positioning .

- Purification protocols : Use silica gel chromatography followed by recrystallization in toluene/hexane mixtures to isolate the target compound from byproducts .

- Purity validation : Confirm synthetic success via GC-MS (>95% purity) and differential scanning calorimetry (DSC) to assess crystalline homogeneity .

Q. What role does this compound play as a molecular marker in environmental forensics?

- Methodological Answer :

- Source apportionment : Correlate its abundance in lichens (Hypogymnia physodes) with specific combustion sources (e.g., wildfires vs. fossil fuels) using receptor modeling .

- Temporal trends : Monitor concentration shifts in archived samples to assess regulatory impacts on PAH emissions .

- Isomer ratio analysis : Compare 1,2,6-/1,2,8-trimethylphenanthrene ratios to distinguish petrogenic vs. pyrogenic origins .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported thermochemical properties of this compound?

- Methodological Answer :

- Reference standardization : Cross-validate gas-phase enthalpy data (e.g., ΔfH°) against NIST-recommended values using combustion calorimetry .

- Interlaboratory studies : Participate in round-robin trials to harmonize measurements of vapor pressure and octanol-water partition coefficients (log KOW) .

- Computational validation : Perform density functional theory (DFT) calculations to predict thermodynamic properties, comparing results with experimental datasets .

Comparative Studies

Q. What are the key differences in environmental persistence between this compound and its structural analogs?

- Methodological Answer :

- Photodegradation assays : Expose isomers to UV light and measure half-lives via HPLC. This compound degrades slower than 3,6-dimethylphenanthrene due to steric shielding of methyl groups .

- Microbial degradation : Use Sphingomonas spp. cultures to assess biodegradation rates, correlating metabolic pathways with methyl group positions .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.